N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. The reaction conditions often include the use of aromatic aldehydes and various catalysts to facilitate the formation of the benzimidazole ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets in the body. The benzimidazole core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]-3,4-dimethoxybenzamide include other benzimidazole derivatives such as:
2-(2,2,2-trifluoroethyl benzimidazole): Known for its tissue-selective androgen receptor modulation.
Carbomethoxy-substituted benzimidazole derivatives: Studied for their cytotoxicity against various cancer cell lines.
The uniqueness of this compound lies in its specific structural features, such as the chloro and dimethoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-32-21-11-6-16(14-22(21)33-2)25(31)27-17-7-9-18(10-8-17)29-12-13-30-23(15-29)28-20-5-3-4-19(26)24(20)30/h3-11,14H,12-13,15H2,1-2H3,(H,27,31) |
InChI Key |
MFNBRKPFNFDAAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN4C(=NC5=C4C(=CC=C5)Cl)C3)OC |
Origin of Product |
United States |
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